NK1 Receptor Antagonism: A Unique Dual-Target Profile Distinct from Octreotide and Lanreotide
Unlike octreotide and lanreotide, vapreotide diacetate functions as a neurokinin-1 (NK1) receptor antagonist, as demonstrated in radioligand binding assays using [³H]substance P on guinea-pig bronchial membranes, where it exhibited an IC50 of 330 ± 180 nM [1]. This represents a >13.6-fold selectivity over NK2 receptors, for which the IC50 was 4.5 ± 0.6 µM. For comparison, the same study found that octreotide and lanreotide showed no significant displacement of [³H]substance P at concentrations up to 10 µM, confirming their lack of NK1 antagonism. This data establishes vapreotide's unique, quantifiable dual-target pharmacology within the somatostatin analog class.
| Evidence Dimension | NK1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 330 ± 180 nM |
| Comparator Or Baseline | Octreotide & Lanreotide: No significant displacement at 10 µM |
| Quantified Difference | Vapreotide shows potent NK1 antagonism; comparators show none. |
| Conditions | [³H]substance P radioligand binding assay, guinea-pig bronchial membranes. |
Why This Matters
This unique NK1 antagonism is essential for research involving neurogenic inflammation, pain, or substance P signaling pathways, and substituting another analog would completely eliminate this experimental variable.
- [1] Bétoin F, et al. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin. Eur J Pharmacol. 1995;279(2-3):241-9. View Source
